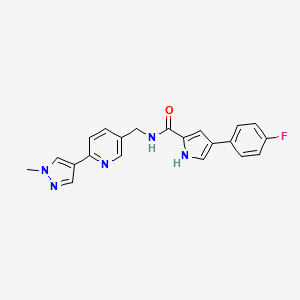
4-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide" is a complex organic molecule that is likely to possess interesting chemical and biological properties due to its structural features. While the specific compound is not directly discussed in the provided papers, similar compounds with fluorophenyl groups and heterocyclic components have been synthesized and studied, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . These methods are commonly used in the synthesis of complex organic molecules, particularly those containing heterocyclic structures. The synthesis process is typically followed by purification and confirmation of the structure using spectroscopic methods such as FT-IR, NMR, and MS, as well as X-ray diffraction for crystallographic analysis .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . Additionally, density functional theory (DFT) calculations are often performed to predict the molecular structure and compare it with experimental data. DFT can also be used to investigate the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and physicochemical properties of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures can be inferred from their molecular orbitals. The presence of fluorophenyl groups and heterocyclic components can influence the electronic distribution within the molecule, affecting its reactivity towards various chemical reactions. The specific interactions and reactivity patterns would need to be studied experimentally and theoretically for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through crystallographic and conformational analyses, as well as DFT studies . These analyses can reveal information about the stability, solubility, and potential biological activity of the compound. For instance, the compound described in paper shows effective inhibition on the proliferation of some cancer cell lines, suggesting that the compound of interest may also possess biological activities worth investigating.
Scientific Research Applications
Molecular Inhibition and Cancer Therapy
Research has demonstrated the efficacy of certain compounds in inhibiting specific kinases or enzymes, showcasing potential therapeutic applications in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, indicating their role in tumor stasis in specific gastric carcinoma models (Schroeder et al., 2009). This underscores the potential of fluorophenyl derivatives in the development of targeted cancer therapies.
Antimicrobial and Antitubercular Activity
Compounds based on pyridine and pyrazole scaffolds have also been explored for their antimicrobial and antitubercular properties. For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates exhibited promising activity against Mycobacterium tuberculosis, highlighting their therapeutic potential in addressing tuberculosis and related bacterial infections (Jeankumar et al., 2013).
Antioxidant Properties and Drug Development
The synthesis and biological evaluation of novel derivatives have shed light on the antioxidant properties of fluorophenyl and related compounds. Research into pyrazolopyrimidines derivatives, for example, has shown anticancer and anti-5-lipoxygenase activities, suggesting a multifaceted approach to drug development that encompasses both antitumor properties and inflammation modulation (Rahmouni et al., 2016).
properties
IUPAC Name |
4-(4-fluorophenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O/c1-27-13-17(12-26-27)19-7-2-14(9-23-19)10-25-21(28)20-8-16(11-24-20)15-3-5-18(22)6-4-15/h2-9,11-13,24H,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCPDMURYJCRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

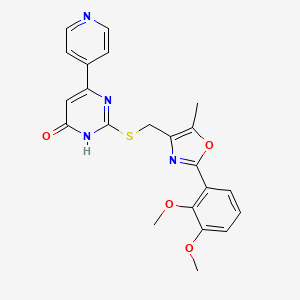

![N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2523094.png)
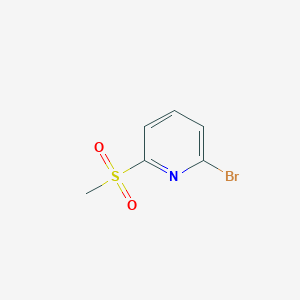
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2523097.png)
![(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one](/img/structure/B2523098.png)
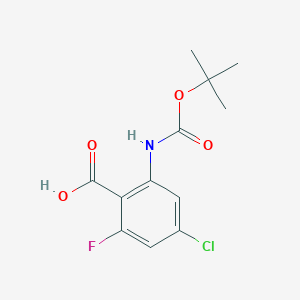

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2523105.png)

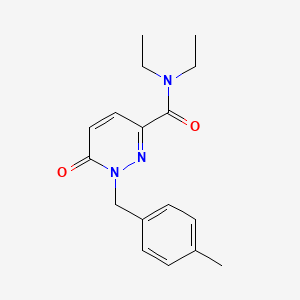
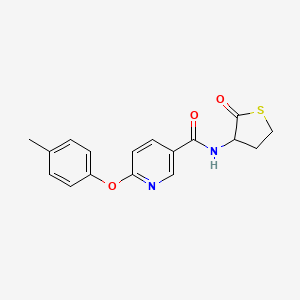
![7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2523111.png)
![6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523112.png)